Benzenemethanamine, 3,5-dichloro-N-pentyl-
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Overview
Description
Benzenemethanamine, 3,5-dichloro-N-pentyl- is a chemical compound with the molecular formula C12H17Cl2N It is a derivative of benzenemethanamine, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3,5-dichloro-N-pentyl- typically involves the reaction of 3,5-dichlorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3,5-dichlorobenzyl chloride+pentylamine→Benzenemethanamine, 3,5-dichloro-N-pentyl-+HCl
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 3,5-dichloro-N-pentyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3,5-dichloro-N-pentyl- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Compounds with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
Benzenemethanamine, 3,5-dichloro-N-pentyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-pentyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, 3,5-dichloro-N-heptyl-
- Benzenemethanamine, 3,5-dimethyl-N-pentyl-
- Benzenemethanamine, 3,4-dichloro-α-ethyl-
Uniqueness
Benzenemethanamine, 3,5-dichloro-N-pentyl- is unique due to its specific substitution pattern and the length of the pentyl chain. This structural uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
90390-25-3 |
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Molecular Formula |
C12H17Cl2N |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-2-3-4-5-15-9-10-6-11(13)8-12(14)7-10/h6-8,15H,2-5,9H2,1H3 |
InChI Key |
BFSAZIGJTZTPQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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